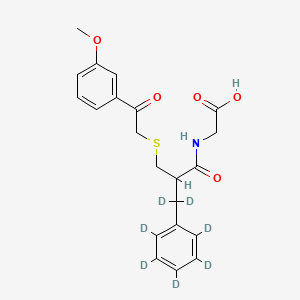

Thiorphan methoxyacetophenone derivative-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C21H23NO5S |

|---|---|

Poids moléculaire |

408.5 g/mol |

Nom IUPAC |

2-[[3,3-dideuterio-2-[[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylmethyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoyl]amino]acetic acid |

InChI |

InChI=1S/C21H23NO5S/c1-27-18-9-5-8-16(11-18)19(23)14-28-13-17(21(26)22-12-20(24)25)10-15-6-3-2-4-7-15/h2-9,11,17H,10,12-14H2,1H3,(H,22,26)(H,24,25)/i2D,3D,4D,6D,7D,10D2 |

Clé InChI |

LYFBMQMMAFLEHC-WBLKKDGSSA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C(CSCC(=O)C2=CC(=CC=C2)OC)C(=O)NCC(=O)O)[2H])[2H] |

SMILES canonique |

COC1=CC=CC(=C1)C(=O)CSCC(CC2=CC=CC=C2)C(=O)NCC(=O)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Thiorphan Methoxyacetophenone Derivative-d7 (CAS No. 1346603-29-9): A Specialized Internal Standard for Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Internal Standards in Quantitative Bioanalysis

In the landscape of drug metabolism and pharmacokinetics (DMPK), the precise quantification of analytes in complex biological matrices is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical assays due to its inherent sensitivity and selectivity. However, the accuracy and reproducibility of LC-MS/MS data can be compromised by several factors, including sample loss during extraction, variability in instrument response, and matrix effects that can suppress or enhance analyte ionization.

To mitigate these variables, a robust analytical method incorporates an internal standard (IS). An ideal IS is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the mass spectrometer. Stable isotope-labeled (SIL) analogues of the analyte, particularly deuterated compounds, are widely considered the most effective internal standards.[1] They co-elute with the analyte, experience identical extraction recovery and matrix effects, and thus provide the most reliable normalization for the analytical signal.[1][2]

This guide provides a comprehensive technical overview of Thiorphan methoxyacetophenone derivative-d7 (CAS No. 1346603-29-9), a specialized deuterated internal standard designed for the accurate quantification of Thiorphan, the active metabolite of the antidiarrheal drug racecadotril.[3] We will delve into its chemical properties, the rationale behind its unique structure, and provide a detailed framework for its application in a validated bioanalytical workflow.

Compound Profile: this compound

This internal standard is a derivative of Thiorphan, featuring two key modifications: the incorporation of seven deuterium atoms and the addition of a methoxyacetophenone group.

| Property | Value | Source |

| CAS Number | 1346603-29-9 | [4] |

| Full Chemical Name | N-[2-[[[2-(3-Methoxyphenyl)-2-oxoethyl]thio]methyl]-1-oxo-3-phenylpropyl]glycine-d7 | [4] |

| Molecular Formula | C₂₁H₁₆D₇NO₅S | [4][5] |

| Molecular Weight | 408.52 g/mol | [4][5] |

| Solubility | 10 mM in DMSO | [5] |

| Storage | 2-8°C Refrigerator | [4] |

The Parent Analyte: Thiorphan

Understanding the analyte is key to appreciating the design of the internal standard. Thiorphan is the active metabolite of racecadotril.[6] Its therapeutic effect stems from the inhibition of neutral endopeptidase (NEP), also known as enkephalinase.[6] NEP is a zinc-dependent metalloprotease responsible for breaking down endogenous enkephalins. By inhibiting NEP, Thiorphan increases the local concentration of enkephalins in the gastrointestinal tract, which in turn reduces the hypersecretion of water and electrolytes characteristic of acute diarrhea.[6] Given its central role in the efficacy of racecadotril, accurate measurement of Thiorphan concentrations in plasma is essential for pharmacokinetic and bioequivalence studies.[7]

Structural Rationale and Synthesis Pathway

The design of an effective internal standard is a deliberate process. The two key features of this compound—deuteration and derivatization—are engineered for optimal performance in LC-MS/MS assays.

Deuterium Labeling (d7)

The incorporation of seven deuterium atoms provides a significant mass shift from the unlabeled Thiorphan (MW 253.32 g/mol )[4], ensuring that the mass spectrometer can easily distinguish between the analyte and the internal standard without any signal overlap or cross-contribution.[8] High isotopic purity (typically ≥98%) is a critical requirement for deuterated standards to prevent the introduction of unlabeled analyte, which would artificially inflate the measured concentration.[1] The placement of these deuterium labels on stable positions of the molecule, such as aromatic or aliphatic carbons, is crucial to prevent back-exchange with hydrogen atoms from the solvent or matrix.[2]

The Methoxyacetophenone Derivatization: A Functional Advantage

While a simple deuterated Thiorphan (Thiorphan-d7, CAS 1276297-68-7)[3] can serve as an internal standard, the addition of the methoxyacetophenone group offers distinct advantages. The derivatization occurs at the reactive thiol (-SH) group of Thiorphan. This is significant because free thiols can be unstable in biological matrices and prone to oxidation, forming disulfide bridges.[9] By alkylating the thiol, the methoxyacetophenone derivative:

-

Enhances Stability: Capping the reactive thiol group prevents oxidation and dimerization, leading to a more stable internal standard during sample storage and processing.

-

Improves Chromatographic Properties: The modification can alter the polarity and retention time of the molecule, potentially improving peak shape and resolution in reversed-phase chromatography.

-

Modifies Fragmentation: The derivative will produce a unique fragmentation pattern in the mass spectrometer, which can be optimized for highly specific and sensitive detection in Multiple Reaction Monitoring (MRM) mode.

Proposed Synthesis Pathway

While the exact synthesis protocol for this specific compound is proprietary, a chemically plausible route can be inferred from established organic chemistry principles. The synthesis likely involves a nucleophilic substitution (SN2) reaction.

The key steps would be:

-

Synthesis of Deuterated Precursor: Preparation of a Thiorphan precursor where the phenyl ring and adjacent carbons are labeled with deuterium (Thiorphan-d7).

-

Alkylation of the Thiol: The thiol group of the deuterated Thiorphan acts as a nucleophile, attacking the electrophilic carbon of a 2-bromo-3'-methoxyacetophenone. This reaction is typically carried out in the presence of a mild base to deprotonate the thiol, forming a more nucleophilic thiolate anion.[10][11]

Caption: Proposed Synthesis Workflow for the title compound.

Application in a Validated Bioanalytical Workflow

The primary application of this compound is as an internal standard for the quantification of Thiorphan in biological samples, typically plasma, as part of pharmacokinetic, toxicokinetic, or bioequivalence studies. A typical workflow adheres to the principles outlined in regulatory guidance from bodies like the U.S. Food and Drug Administration (FDA).[12][13][14][15]

Experimental Protocol: LC-MS/MS Quantification of Thiorphan

This protocol is a representative example and should be optimized for the specific instrumentation and matrix used.

1. Materials and Reagents:

-

Thiorphan analytical standard

-

This compound (Internal Standard)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (or other appropriate mobile phase modifier)

-

Control human plasma (or other relevant biological matrix)

2. Sample Preparation (Protein Precipitation): This is a common, efficient method for extracting small molecules from plasma.

-

Aliquot 100 µL of plasma sample (calibrator, quality control, or unknown) into a microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (e.g., at 500 ng/mL in methanol) to each tube and vortex briefly. Spiking the IS early ensures it accounts for variability in all subsequent steps.[2]

-

Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is typically suitable.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: A linear gradient, for example:

-

0-0.5 min: 20% B

-

0.5-2.5 min: 20% to 80% B

-

2.5-3.0 min: 80% B

-

3.0-3.1 min: 80% to 20% B

-

3.1-5.0 min: 20% B (re-equilibration)

-

-

Injection Volume: 5 µL

4. Mass Spectrometry Conditions (Triple Quadrupole):

-

Ionization Mode: Electrospray Ionization, Positive (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: These must be empirically determined and optimized. Based on the structures, plausible transitions would be:

| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Note |

| Thiorphan | 254.1 | e.g., 109.1 | Quantifier |

| Thiorphan | 254.1 | e.g., 77.1 | Qualifier |

| This compound (IS) | 409.2 | Fragment specific to the derivative | Quantifier (IS) |

| This compound (IS) | 409.2 | Another specific fragment | Qualifier (IS) |

Note: The precursor ion for the IS is calculated based on [M+H]⁺. The product ions for the derivative would be distinct from those of unlabeled Thiorphan and would need to be optimized during method development.

Caption: General workflow for sample analysis using the internal standard.

Method Validation: Ensuring Trustworthiness and Reliability

A bioanalytical method must be rigorously validated to ensure its performance is acceptable for its intended purpose.[13] Key validation parameters, as recommended by the FDA, include:

-

Selectivity and Specificity: The method's ability to differentiate and quantify the analyte from other components in the matrix. This is tested using at least six different sources of blank matrix.[1]

-

Accuracy and Precision: Accuracy measures the closeness of mean test results to the true value, while precision measures the reproducibility of replicate measurements. These are assessed at multiple concentration levels (Low, Mid, High QC) within a single run (intra-day) and across multiple days (inter-day).[12]

-

Calibration Curve: A curve demonstrating the relationship between the instrument response (analyte/IS peak area ratio) and the known concentration of the analyte. It should include a blank, a zero sample (with IS only), and typically 6-8 non-zero calibrators.

-

Recovery: The extraction efficiency of the analytical process. The recovery of the analyte and the internal standard should be consistent and reproducible, though it does not need to be 100%.[12]

-

Matrix Effect: The suppression or enhancement of ionization caused by co-eluting components from the sample matrix. The use of a stable isotope-labeled internal standard is the most effective way to correct for matrix effects.

-

Stability: The stability of the analyte and internal standard must be evaluated under various conditions, including in the biological matrix at storage temperatures (freeze-thaw stability) and in the processed sample in the autosampler.

The use of this compound, with its enhanced stability and close structural analogy to a derivatized analyte, is designed to excel across these validation parameters, providing a self-validating system for robust and reliable quantification.

Conclusion

This compound represents a highly specialized tool for the bioanalytical scientist. Its design, which combines stable isotope labeling with chemical derivatization, addresses key challenges in LC-MS/MS quantification, namely stability and analytical specificity. By serving as a reliable proxy for the analyte throughout the entire analytical process, it enables the generation of accurate, precise, and reproducible data essential for drug development and regulatory submission. Understanding the rationale behind its structure and the principles of its application allows researchers to develop and validate superior bioanalytical methods, ultimately ensuring the integrity of pharmacokinetic and clinical data.

References

- 1. benchchem.com [benchchem.com]

- 2. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. immunomart.com [immunomart.com]

- 6. N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 10. researchgate.net [researchgate.net]

- 11. jmaterenvironsci.com [jmaterenvironsci.com]

- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 13. fda.gov [fda.gov]

- 14. fda.gov [fda.gov]

- 15. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]

A Technical Guide to the Application of Deuterated Thiorphan Derivatives in Mass Spectrometry

Introduction

In the fields of pharmacokinetics and clinical drug development, the precise and accurate quantification of drug metabolites is fundamental to understanding a compound's efficacy and safety profile. Thiorphan, the active metabolite of the prodrug Racecadotril, is a potent inhibitor of neutral endopeptidase (NEP), playing a crucial role in the treatment of acute diarrhea.[1] The rapid in-vivo hydrolysis of Racecadotril to Thiorphan necessitates a robust and reliable bioanalytical method to measure Thiorphan concentrations in biological matrices such as plasma.[2][3]

This technical guide provides an in-depth exploration of the use of deuterated Thiorphan derivatives as internal standards for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, ensuring that the methodologies described are not only technically sound but also built on a foundation of scientific integrity. This guide is intended for researchers, scientists, and drug development professionals seeking to develop and validate high-fidelity bioanalytical assays.

Chapter 1: The Cornerstone of Quantitative Bioanalysis: Isotope Dilution Mass Spectrometry (IDMS)

The gold standard for quantitative mass spectrometry is Isotope Dilution Mass Spectrometry (IDMS).[4] This technique is the bedrock upon which reliable and reproducible bioanalytical data are built.

The Principle of IDMS

IDMS is an analytical method that relies on altering the natural isotopic ratio of an element or compound within a sample.[5] In practice, a known quantity of an isotopically labeled version of the analyte—in this case, deuterated Thiorphan—is added to the sample at the earliest stage of the workflow.[6] This "isotope spike" serves as an internal standard (IS).[6]

Because the deuterated standard is chemically identical to the endogenous, non-labeled Thiorphan (the analyte), it experiences the exact same chemical and physical processes throughout the entire analytical procedure.[7] This includes extraction losses, ionization suppression or enhancement in the mass spectrometer source, and any potential degradation.[8] The mass spectrometer can differentiate between the analyte and the internal standard due to their mass difference.[7] Quantification is then based on the measured ratio of the analyte's signal to the internal standard's signal, not on the absolute signal of the analyte.[5] This ratioing effectively cancels out variations that would otherwise compromise the accuracy of the measurement.[4]

Why Deuterated Thiorphan is the Superior Internal Standard

While other types of internal standards exist, such as structural analogs, stable isotope-labeled (SIL) standards like deuterated Thiorphan are unequivocally superior for high-stakes bioanalysis.[9][10]

-

Co-elution and Matrix Effect Compensation: Deuterated Thiorphan has virtually identical physicochemical properties to the analyte. This ensures they travel through the liquid chromatography (LC) column at the same rate and elute at the same time (co-elution).[7] Any localized matrix effects—interference from other molecules in the sample that can suppress or enhance the ionization of the target compound—will affect both the analyte and the internal standard equally.[8] A structural analog, being a different molecule, may elute at a slightly different time and experience different matrix effects, leading to inaccurate results.[10]

-

Correction for Sample Loss: Any loss of sample during the complex multi-step extraction and preparation process will affect both the analyte and the internal standard to the same degree. The final measured ratio remains constant, preserving the accuracy of the quantification.[7]

Visualizing the IDMS Workflow

The following diagram illustrates the core principle of Isotope Dilution Mass Spectrometry.

Caption: The principle of Isotope Dilution Mass Spectrometry (IDMS).

Chapter 2: Synthesis, Characterization, and Preparation of Deuterated Thiorphan

The quality of the deuterated internal standard is paramount. Its synthesis and preparation must be approached with meticulous care to ensure the integrity of the entire quantitative assay.

Synthesis and Quality Control

Deuterated internal standards are typically produced via controlled hydrogen-deuterium exchange reactions or through de novo chemical synthesis using deuterated starting materials.[7][11] For Thiorphan, this often involves introducing deuterium atoms onto the phenyl ring, creating a stable mass shift that is not susceptible to back-exchange under typical analytical conditions.[12]

Two critical parameters must be validated for any deuterated standard:

-

Isotopic Purity (or Enrichment): This measures the percentage of the internal standard that is fully deuterated. High isotopic enrichment (typically ≥98%) is necessary to ensure a clean signal for the internal standard.[7]

-

Chemical Purity: The standard must be free from non-labeled Thiorphan. Contamination with the analyte would artificially inflate the internal standard's signal and lead to an underestimation of the analyte's concentration in the sample. High chemical purity (>99%) is essential.[7]

These parameters are typically confirmed by the manufacturer using techniques like Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry.

Preparation of Stock and Working Solutions

A robust assay starts with accurately prepared solutions. The following is a standard protocol for preparing Thiorphan and Deuterated Thiorphan solutions.

Objective: To prepare accurate stock and working solutions for calibration standards and quality controls.

Materials:

-

Thiorphan analytical standard

-

LC-MS grade Methanol

-

Calibrated analytical balance

-

Class A volumetric flasks and pipettes

Protocol:

-

Primary Stock Solutions (e.g., 1 mg/mL):

-

Accurately weigh approximately 10 mg of Thiorphan and deuterated Thiorphan into separate glass vials.

-

Dissolve each standard in a precise volume of methanol to achieve a final concentration of 1 mg/mL in separate Class A volumetric flasks.

-

Vortex thoroughly until fully dissolved. These stocks should be stored at -20°C or below.

-

-

Intermediate Stock Solutions:

-

Perform serial dilutions from the primary stock solutions using methanol to create a series of intermediate stocks at lower concentrations (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL).

-

This hierarchical approach minimizes pipetting errors associated with making large dilutions in a single step.

-

-

Working Internal Standard Solution:

-

Dilute an intermediate stock of deuterated Thiorphan to a final concentration that will yield a robust signal in the mass spectrometer when added to the sample. A typical starting concentration might be 100 ng/mL. The optimal concentration is determined during method development.

-

-

Calibration Curve Working Solutions:

-

Use the Thiorphan intermediate stocks to prepare a series of working solutions that will be spiked into a blank biological matrix (e.g., drug-free plasma) to create the calibration curve. The concentration range should bracket the expected concentrations in the study samples.[13]

-

Chapter 3: A Validated LC-MS/MS Protocol for Thiorphan Quantification

This chapter outlines a complete workflow for the analysis of Thiorphan in human plasma, grounded in published methodologies.[3][13]

Overview of the Bioanalytical Workflow

The diagram below provides a high-level overview of the entire analytical process, from sample receipt to final data reporting.

Caption: High-level bioanalytical workflow for Thiorphan quantification.

Step-by-Step Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective technique for removing the majority of proteins from plasma samples, which can interfere with LC-MS analysis.[3]

Rationale: Ice-cold acetonitrile is used because it is a water-miscible organic solvent that efficiently denatures and precipitates plasma proteins. The cold temperature enhances the precipitation process. This "crash" method is fast and requires minimal specialized equipment.

Protocol:

-

Thaw plasma samples on ice. Vortex to ensure homogeneity.

-

Aliquot 100 µL of plasma (or calibration standard/QC) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the working internal standard solution (deuterated Thiorphan) to every tube except for "double blank" samples (matrix with no analyte or IS). Vortex briefly.

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to keep the analyte protonated and stable.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated protein at the bottom of the tube.

-

Carefully pipette the clear supernatant into a clean autosampler vial for analysis. Avoid disturbing the protein pellet.

Liquid Chromatography (LC) Parameters

The goal of the LC separation is to isolate Thiorphan from other endogenous plasma components to minimize ion suppression and ensure a clean signal for the mass spectrometer.

| Parameter | Recommended Condition | Rationale |

| LC System | UPLC/UHPLC System | Provides higher resolution and faster run times than traditional HPLC. |

| Column | C18 or CN, e.g., InertSil CN-3 (50 x 2.1 mm, 5 µm)[3] | A cyano (CN) column provides alternative selectivity for polar compounds like Thiorphan. |

| Mobile Phase A | 0.02% Formic Acid in Water[3] | The acidifier promotes positive ionization (ESI+). |

| Mobile Phase B | Methanol[3] | A common organic solvent for reversed-phase chromatography. |

| Gradient | Isocratic (e.g., 70% B) or a shallow gradient | An isocratic method is simpler and faster if sufficient separation is achieved.[3] |

| Flow Rate | 0.3 - 0.5 mL/min | Typical for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak shape. |

| Injection Vol. | 5 µL | A small volume is sufficient for sensitive modern mass spectrometers. |

Mass Spectrometry (MS) Parameters

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the instrument of choice for this application due to its exceptional sensitivity and selectivity.

Rationale: MRM involves selecting a specific precursor ion (the protonated molecule of Thiorphan) in the first quadrupole, fragmenting it in the second quadrupole (collision cell), and then selecting a specific fragment ion in the third quadrupole. This two-stage mass filtering provides extremely high specificity, as it's highly unlikely that another compound will have the same precursor mass, fragment mass, and LC retention time.

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative[2] |

| MRM Transition (Thiorphan) | Q1: 252.1 → Q3: 109.1 |

| MRM Transition (Thiorphan-d7) | Q1: 259.1 → Q3: 116.1 |

| Ion Spray Voltage | ~4500 V |

| Source Temperature | ~500 °C |

| Collision Gas | Argon |

| Collision Energy (CE) | Optimized for each transition |

| Dwell Time | 50 - 100 ms |

Chapter 4: Assay Validation and Data Interpretation

A method is not considered reliable until it has been formally validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[14][15]

Building the Calibration Curve

The calibration curve is the basis for quantification. It is constructed by plotting the peak area ratio (Thiorphan Area / Deuterated Thiorphan Area) against the known concentration of Thiorphan in the prepared standards. A linear regression with a weighting factor (typically 1/x or 1/x²) is applied to the data.

Key Validation Parameters

The use of a deuterated internal standard is instrumental in meeting the stringent acceptance criteria for the following validation parameters:

-

Linearity: The assay should be linear over the expected concentration range, with correlation coefficients (r²) typically >0.99.[3]

-

Accuracy & Precision: The accuracy (% bias from nominal) and precision (% coefficient of variation, CV) are assessed using Quality Control (QC) samples at low, medium, and high concentrations. Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification).[14]

-

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. This is demonstrated by the absence of interfering peaks in blank matrix samples.

-

Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked matrix samples to its response in a clean solution. The use of a co-eluting SIL-IS is the most effective way to correct for matrix effects.[10]

-

Stability: Thiorphan stability is evaluated under various conditions (freeze-thaw, bench-top, long-term storage) to ensure that the sample concentration does not change during handling and storage.

Chapter 5: Conclusion

The robust and accurate quantification of Thiorphan in biological matrices is a critical requirement for pharmacokinetic and bioequivalence studies. This technical guide has detailed the principles and practices that underpin a high-integrity LC-MS/MS method. The cornerstone of this methodology is the use of a stable isotope-labeled internal standard, specifically a deuterated Thiorphan derivative. By perfectly mimicking the analyte's behavior from sample preparation through to detection, the deuterated standard compensates for analytical variability and matrix-induced artifacts, which cannot be reliably achieved with other approaches.[10] Adherence to the principles of Isotope Dilution Mass Spectrometry and rigorous method validation in line with regulatory expectations ensures that the data generated is defensible, reproducible, and ultimately, trustworthy.[14][16]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Quantitation of thiorphan in human plasma using LC-MS/MS and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Isotope dilution - Wikipedia [en.wikipedia.org]

- 6. osti.gov [osti.gov]

- 7. resolvemass.ca [resolvemass.ca]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Determination of thiorphan, a racecadotril metabolite, in human plasma by LC-MS/MS and its application to a bioequivalence study in Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fda.gov [fda.gov]

- 15. labs.iqvia.com [labs.iqvia.com]

- 16. hhs.gov [hhs.gov]

An In-depth Technical Guide to Thiorphan-d7: Physicochemical Properties and Bioanalytical Applications

This guide provides a comprehensive overview of the physical and chemical characteristics of Thiorphan-d7, a deuterated analog of the neprilysin inhibitor, Thiorphan. Designed for researchers, scientists, and drug development professionals, this document delves into the scientific principles behind its use as an internal standard in bioanalytical assays, its mechanism of action, and detailed experimental protocols for its application.

Introduction: The Significance of Isotopic Labeling in Bioanalysis

Thiorphan-d7 is the deuterium-labeled form of Thiorphan, the active metabolite of the antidiarrheal prodrug Racecadotril.[1] Thiorphan exerts its therapeutic effect by inhibiting neprilysin (NEP), a neutral endopeptidase responsible for the degradation of various endogenous peptides, including enkephalins.[2][3] In the realm of pharmacokinetic, bioequivalence, and toxicokinetic studies, the accurate quantification of Thiorphan in biological matrices is paramount.[2] This is where Thiorphan-d7 plays a critical role.

Stable isotope-labeled (SIL) compounds, such as Thiorphan-d7, are considered the gold standard for internal standards in quantitative mass spectrometry.[4] The substitution of hydrogen atoms with deuterium results in a molecule that is chemically identical to the analyte of interest but has a higher mass.[4] This subtle difference allows for its distinct detection by a mass spectrometer while ensuring it behaves identically to the unlabeled analyte during sample preparation, chromatography, and ionization.[5] This co-elution and similar behavior effectively compensate for variations in sample handling, matrix effects, and instrument response, leading to highly accurate and precise quantification.[5][6]

Physicochemical Characteristics of Thiorphan-d7

The physical and chemical properties of Thiorphan-d7 are crucial for its handling, storage, and application in analytical methods. While some properties are determined experimentally, many are computationally predicted and are very similar to its non-deuterated counterpart, Thiorphan.

| Property | Value | Source(s) |

| Chemical Name | N-[2-(Mercaptomethyl)-1-oxo-3-(phenyl-d5)propyl-3,3-d2]glycine | [7] |

| Synonyms | N-[2-(Mercaptomethyl)-1-oxo-3-phenylpropyl]glycine-d7, 2-Mercaptomethyl-3-phenylpropionylaminoacetic Acid-d7, D,L-3-Mercapto-2-benzylpropanoylglycine-d7, (+/-)-Thiorphan-d7 | [8] |

| Molecular Formula | C₁₂H₈D₇NO₃S | [8] |

| Molecular Weight | 260.36 g/mol | [8] |

| CAS Number | 1276297-68-7 | [9] |

| Appearance | White to Off-White Solid | - |

| Melting Point | 137-139 °C | [10] |

| Solubility | Slightly soluble in DMSO and Methanol. The unlabeled form, Thiorphan, is soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (30 mg/ml), and PBS (pH 7.2, 0.5 mg/ml). | [10][11] |

| Storage | -20°C Freezer or 2-8°C Refrigerator | [10] |

Mechanism of Action: Neprilysin Inhibition

Thiorphan, and by extension its deuterated analog, functions as a potent and selective inhibitor of neprilysin (NEP).[12] NEP is a zinc-dependent metalloprotease found on the surface of various cells, and it plays a key role in inactivating a number of signaling peptides.[2][3]

The inhibitory action of Thiorphan is central to the therapeutic effect of its prodrug, Racecadotril. By blocking NEP, Thiorphan prevents the breakdown of endogenous enkephalins in the gastrointestinal tract.[2] Elevated levels of enkephalins then bind to delta-opioid receptors on intestinal epithelial cells, which in turn reduces the secretion of water and electrolytes into the intestinal lumen, thereby alleviating diarrheal symptoms.[5]

Caption: Mechanism of Thiorphan as a neprilysin inhibitor.

Application in Bioanalysis: A Step-by-Step LC-MS/MS Protocol

The primary application of Thiorphan-d7 is as an internal standard for the accurate quantification of Thiorphan in biological samples, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

Rationale for Experimental Choices

-

Protein Precipitation: This is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[1]

-

LC-MS/MS: This technique offers high sensitivity and selectivity, allowing for the detection and quantification of low concentrations of Thiorphan in a complex biological matrix.[5][13]

-

Multiple Reaction Monitoring (MRM): MRM enhances the specificity of the analysis by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.[2]

Experimental Workflow

Caption: Experimental workflow for Thiorphan quantification using Thiorphan-d7.

Detailed Protocol

Materials and Reagents:

-

Thiorphan analytical standard

-

Thiorphan-d7 analytical standard[2]

-

Acetonitrile (LC-MS grade)[2]

-

Methanol (LC-MS grade)[2]

-

Formic acid (LC-MS grade)[2]

-

Ultrapure water[2]

-

Biological matrix (e.g., human plasma)[2]

Procedure:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of Thiorphan and Thiorphan-d7 in methanol.

-

Serially dilute the Thiorphan stock solution with blank plasma to prepare calibration standards and QC samples at various concentrations.

-

-

Sample Preparation:

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add a fixed amount of Thiorphan-d7 internal standard solution.

-

Add 300 µL of acetonitrile to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Conditions (Example):

-

LC System: A suitable HPLC or UPLC system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 5 µm).[1]

-

Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions:

-

-

Data Analysis:

-

Integrate the peak areas of the quantifier MRM transitions for both Thiorphan and Thiorphan-d7.

-

Calculate the peak area ratio of Thiorphan to Thiorphan-d7.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Thiorphan in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

Thiorphan-d7 is an indispensable tool for the accurate and precise quantification of Thiorphan in biological matrices. Its physicochemical properties, which closely mimic those of its unlabeled counterpart, make it an ideal internal standard for LC-MS/MS-based bioanalysis. A thorough understanding of its characteristics, mechanism of action, and the principles behind its application is essential for researchers and scientists in the field of drug development and clinical pharmacology to generate reliable and high-quality data.

References

- 1. Quantitation of thiorphan in human plasma using LC-MS/MS and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The enkephalinase inhibitor thiorphan shows antinociceptive activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 7. Thiorphan-d7 | C12H15NO3S | CID 71752536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Thiorphan-d7 | CymitQuimica [cymitquimica.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Thiorphan-d7 | 1276297-68-7 [chemicalbook.com]

- 11. caymanchem.com [caymanchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Determination of thiorphan, a racecadotril metabolite, in human plasma by LC-MS/MS and its application to a bioequivalence study in Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Certificate of Analysis for Thiorphan Methoxyacetophenone Derivative-d7

Prepared by: Gemini, Senior Application Scientist

Introduction: The Critical Role of a Deuterated Internal Standard

In the landscape of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), precision and accuracy are paramount.[1][2][3] Thiorphan methoxyacetophenone derivative-d7 (CAS No: 1346603-29-9) serves as a vital tool in this pursuit.[4] It is the stable isotope-labeled (SIL) internal standard for its corresponding non-deuterated analyte, a derivative of Thiorphan. Thiorphan is the active metabolite of the antidiarrheal prodrug Racecadotril.[5][6][7] The purpose of using a deuterated internal standard is to provide a reference compound that behaves chemically and physically identically to the analyte of interest throughout the entire analytical process—from extraction and sample preparation to chromatographic separation and ionization.[1][2][3] This co-eluting, mass-distinguishable analogue allows for the correction of variability arising from matrix effects, ion suppression, or sample loss, thereby ensuring the integrity and reproducibility of the quantitative data.[1][8]

A Certificate of Analysis (CoA) is more than a mere statement of quality; it is a legal document that provides a comprehensive summary of the identity, purity, and characterization of a specific batch of this reference standard.[9] For researchers, scientists, and drug development professionals, a thorough understanding of the data presented in a CoA is crucial for validating analytical methods, ensuring regulatory compliance, and generating reliable scientific results. This guide provides an in-depth exploration of the key analytical tests performed to certify a batch of this compound, explaining the scientific principles behind each test and how to interpret the resulting data.

Part 1: Identity and Structural Confirmation

The foundational requirement for any reference standard is the unambiguous confirmation of its chemical structure. The CoA must provide orthogonal analytical data to prove that the material is, in fact, this compound.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for confirming both the molecular weight and the successful incorporation of deuterium atoms.

-

Scientific Rationale: This technique measures the mass-to-charge ratio (m/z) of ionized molecules. For a deuterated standard, MS is used to verify that the molecular weight corresponds to the theoretical value, which accounts for the mass increase from replacing seven protium (¹H) atoms with deuterium (²H) atoms.[2][10]

-

Data Interpretation: The CoA will report the observed molecular weight (e.g., [M+H]⁺ ion). For this compound (C₂₁H₁₆D₇NO₅S), the expected monoisotopic mass is approximately 408.52 g/mol .[4][11] The MS data should align closely with this theoretical value, confirming the gross structure and the presence of the seven deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS confirms the mass, ¹H NMR (Proton NMR) spectroscopy provides definitive proof of the molecular structure and the specific locations of the remaining protons.

-

Scientific Rationale: ¹H NMR provides detailed information about the chemical environment of hydrogen nuclei (protons) in a molecule. In a deuterated compound, the signals corresponding to the positions where deuterium atoms have replaced protons will be absent from the spectrum.[12][13][14] This "disappearance" of signals is a powerful tool for confirming the sites of deuteration.[13][14]

-

Data Interpretation: The CoA will typically state that the ¹H NMR spectrum is "consistent with the structure." A scientist reviewing the data would expect to see the characteristic aromatic and aliphatic proton signals, but with significantly reduced integration values or complete absence of signals for the deuterated positions (in this case, likely on the phenyl ring and/or other specific sites).[15] Comparing the spectrum to that of the non-deuterated analogue would clearly show these differences.

Part 2: Purity and Quantitative Analysis

A reference standard's value is directly tied to its purity. The CoA details the results from multiple analytical techniques to provide a complete picture of the material's purity profile.

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is the industry-standard method for assessing the purity of pharmaceutical compounds and separating the main component from any process-related impurities or degradation products.[16][17][18][19][20]

-

Scientific Rationale: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[16][19] A UV detector is commonly used to quantify the components as they elute from the column. The peak area of the main compound relative to the total area of all peaks provides a measure of its purity.[5]

-

Data Interpretation: The CoA will report purity as a percentage, typically calculated by area normalization. For a high-quality reference standard, this value should be ≥98%.[21]

Experimental Protocol: HPLC Purity Determination

-

System: A validated HPLC system with a UV-Vis detector.

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable for this type of molecule.[17][20]

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate solution) and an organic solvent like acetonitrile is often used to achieve optimal separation of Racecadotril and its impurities.[17][20]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm, a wavelength where the analyte and potential impurities exhibit strong absorbance.[17][20]

-

Injection Volume: 10 µL.

-

Procedure:

-

Prepare a solution of the this compound standard in a suitable diluent (e.g., acetonitrile/water) at a concentration of approximately 0.1 mg/mL.

-

Inject the solution onto the HPLC system.

-

Record the chromatogram for a sufficient run time to ensure all potential impurities have eluted.

-

Calculate the area percent purity using the formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.[5]

-

Isotopic Purity (Enrichment)

For a deuterated standard, it is critical to quantify the degree of isotopic enrichment. This ensures that the contribution from the non-deuterated (d0) analogue is minimal and will not interfere with the quantification of the target analyte in an experiment.

-

Scientific Rationale: Mass spectrometry is used to determine the relative abundance of the desired deuterated species (d7) compared to other isotopic variants (d0, d1, d2, etc.).[10][22] High-resolution mass spectrometry (HRMS) is particularly effective as it can resolve the different isotopologues.[23][24]

-

Data Interpretation: The CoA will report the isotopic enrichment as a percentage. A high-quality standard should have an isotopic purity of ≥98%, meaning that at least 98% of the molecules contain the desired seven deuterium atoms.[1]

Table 1: Example Certificate of Analysis - Quantitative Data

| Test Parameter | Method | Acceptance Criteria | Batch Result |

| Chemical Purity | HPLC/UV (210 nm) | ≥ 98.0% | 99.6% |

| Isotopic Purity (d7) | LC-MS | ≥ 98.0% | 99.2% |

| Water Content | Karl Fischer Titration | ≤ 1.0% | 0.3% |

| Identity (¹H NMR) | ¹H NMR | Conforms to Structure | Conforms |

| Identity (Mass) | LC-MS (ESI+) | Conforms to MW | Conforms |

Water Content by Karl Fischer Titration

Water is a common impurity that can affect the true concentration of a weighed standard. Its quantification is therefore essential.

-

Scientific Rationale: Karl Fischer (KF) titration is a highly specific and accurate method for the determination of water content.[25][26][27] The method is based on a chemical reaction between iodine and water. The titration can be performed volumetrically for higher water content or coulometrically for trace amounts.[26][27]

-

Data Interpretation: The result is reported as a weight percentage (w/w). This value is critical for calculating the final, corrected concentration when preparing stock solutions.

Part 3: Certification Workflow and Final Assay

The journey from synthesis to a certified reference material involves a structured, multi-step process to ensure quality and reliability. The final "Assay" or "Purity" value on a CoA is often a composite value derived from a mass balance calculation, which provides a more accurate representation of the amount of the primary compound than any single technique alone.

Workflow for Reference Standard Certification

The following diagram illustrates the logical flow of the certification process, from initial identity confirmation to the final assignment of purity.

Caption: Workflow for the certification of a deuterated reference standard.

Mass Balance Calculation

The most accurate assignment of purity, often referred to as the "Assay," is determined by a mass balance approach.

-

Principle: This method assumes the material is 100% pure and then subtracts the percentages of all identified impurities (chromatographic, water, residual solvents, etc.).

-

Formula: Assay (%) = (100% - % Chromatographic Impurities) x (100% - % Water - % Residual Solvents) / 100%

-

Significance: This approach provides a more holistic and accurate purity value than a single chromatographic measurement because it accounts for non-UV active impurities like water and residual solvents. This final assay value should be used to calculate the precise concentration when preparing stock solutions for quantitative experiments.

Conclusion

The Certificate of Analysis for this compound is a critical document that underpins the reliability of quantitative analytical studies. As a Senior Application Scientist, I emphasize that a deep understanding of the methodologies cited—from HPLC for chemical purity to mass spectrometry for isotopic enrichment and Karl Fischer titration for water content—is essential for the end-user.[16][22][26] By critically evaluating the orthogonal data presented, researchers can confidently use this reference standard to develop and validate robust bioanalytical methods, ensuring data integrity and adherence to the stringent requirements of regulatory bodies like the FDA and EMA.[28] This ultimately contributes to the development of safe and effective pharmaceuticals.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. benchchem.com [benchchem.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. youtube.com [youtube.com]

- 9. gmp-compliance.org [gmp-compliance.org]

- 10. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. studymind.co.uk [studymind.co.uk]

- 13. Video: ¹H NMR of Labile Protons: Deuterium (²H) Substitution [jove.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mastelf.com [mastelf.com]

- 17. Determination of racecadotril and its impurities by HPLC [journal11.magtechjournal.com]

- 18. Drug Impurity Analysis: HPLC-CAD Methods & Best Practices | Technology Networks [technologynetworks.com]

- 19. pharmoutsourcing.com [pharmoutsourcing.com]

- 20. researchgate.net [researchgate.net]

- 21. uhplcs.com [uhplcs.com]

- 22. researchgate.net [researchgate.net]

- 23. Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 24. almacgroup.com [almacgroup.com]

- 25. asistandards.com [asistandards.com]

- 26. mt.com [mt.com]

- 27. gmpinsiders.com [gmpinsiders.com]

- 28. resolvemass.ca [resolvemass.ca]

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Thiorphan in Human Plasma Using Thiorphan-d7

Introduction: The Clinical and Analytical Imperative for Thiorphan Quantification

Thiorphan is the active metabolite of the prodrug racecadotril, an antisecretory and antidiarrheal agent.[1][2] Upon oral administration, racecadotril is rapidly hydrolyzed to thiorphan, which exerts its therapeutic effect by inhibiting the enzyme neutral endopeptidase (NEP).[3][4] This enzyme is responsible for the degradation of endogenous enkephalins in the gastrointestinal tract.[1][5] By preventing this breakdown, thiorphan increases the local concentration of enkephalins, which in turn modulate and reduce the hypersecretion of water and electrolytes into the intestinal lumen without significantly affecting motility.[4]

Given that thiorphan is the pharmacologically active moiety, the accurate and precise quantification of its concentration in biological matrices, such as human plasma, is paramount for a variety of critical studies. These include pharmacokinetics (PK), bioequivalence (BE), and toxicokinetic (TK) assessments, which form the bedrock of drug development and regulatory submission.[4][6]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its inherent high sensitivity, specificity, and speed.[4] This application note details a robust, validated LC-MS/MS method for the determination of thiorphan in human plasma. The cornerstone of this method is the use of a stable isotope-labeled internal standard (SIL-IS), Thiorphan-d7. The SIL-IS is chemically and physically almost identical to the analyte, ensuring it experiences similar behavior during sample extraction, chromatography, and ionization. This co-elution and co-ionization effectively compensates for variability in sample preparation and potential matrix effects, thereby ensuring the highest degree of accuracy and precision in quantification.[2]

This document provides a comprehensive protocol, from sample preparation to final analysis, grounded in established bioanalytical principles and regulatory expectations, such as those outlined by the Food and Drug Administration (FDA).[7][8]

Experimental Protocols and Methodologies

Materials and Reagents

-

Analytes: Thiorphan analytical standard, Thiorphan-d7 analytical standard.

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Ultrapure water (18.2 MΩ·cm).

-

Biological Matrix: Human plasma (with K2EDTA as anticoagulant), sourced from a certified vendor.

-

Supplies: Microcentrifuge tubes (1.5 mL), pipettes and tips, vortex mixer, centrifuge.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid, straightforward, and highly effective technique for removing the majority of proteinaceous macromolecules from plasma samples, which can otherwise cause significant interference and clog analytical columns.[9] Acetonitrile is a common choice for this "crashing" step as it efficiently denatures and precipitates proteins while ensuring good recovery of moderately polar analytes like thiorphan.

Step-by-Step Protocol:

-

Aliquoting: Allow plasma samples to thaw completely at room temperature. Vortex gently to ensure homogeneity. Aliquot 100 µL of the plasma sample into a clean 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the Thiorphan-d7 working solution (at an appropriate concentration, e.g., 100 ng/mL in methanol) to each plasma sample, except for the blank matrix samples.

-

Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. The 3:1 ratio of organic solvent to plasma is critical for ensuring complete protein precipitation.

-

Vortexing: Cap the tubes and vortex vigorously for 60 seconds to ensure thorough mixing and complete denaturation of proteins.

-

Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C. This will pellet the precipitated proteins into a tight pellet at the bottom of the tube.

-

Supernatant Transfer: Carefully aspirate the clear supernatant (approximately 390 µL) and transfer it to a clean autosampler vial for LC-MS/MS analysis.

References

- 1. Thiorphan - Wikipedia [en.wikipedia.org]

- 2. Quantitation of thiorphan in human plasma using LC-MS/MS and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. MEROPS - the Peptidase Database [ebi.ac.uk]

- 6. benchchem.com [benchchem.com]

- 7. labs.iqvia.com [labs.iqvia.com]

- 8. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

Application Note: High-Throughput Quantitative Analysis of Thiorphan in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Introduction: The Rationale for Precise Thiorphan Quantification

Racecadotril is a widely used antidiarrheal agent that functions as a prodrug, undergoing rapid in-vivo hydrolysis to its active metabolite, Thiorphan.[1][2][3][4] Thiorphan exerts its therapeutic effect by inhibiting neutral endopeptidase (NEP), an enzyme responsible for the degradation of endogenous enkephalins in the gastrointestinal tract.[3][4][5] This inhibition leads to a reduction in intestinal hypersecretion without adversely affecting motility. Given that Thiorphan is the pharmacologically active moiety, the accurate and reliable quantification of its concentration in biological matrices, such as human plasma, is paramount for pharmacokinetic (PK), bioequivalence (BE), and toxicokinetic (TK) studies.[1][6]

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and speed.[1][6][7] However, the inherent complexity of biological matrices can introduce significant analytical variability from effects like ion suppression or enhancement, inconsistent sample recovery, and fluctuations in instrument performance.

To overcome these challenges and ensure the highest data integrity, the principle of Stable Isotope Dilution (SID) is employed. This method utilizes a stable, isotopically labeled version of the analyte—in this case, a deuterated Thiorphan (e.g., Thiorphan-d7)—as an internal standard (IS).[1] Because the deuterated standard is chemically and physically almost identical to the analyte, it co-behaves throughout the entire analytical workflow, from extraction to detection.[8][9] This allows it to perfectly normalize for any analytical inconsistencies, making it the gold standard for regulatory submissions and clinical trial bioanalysis.[8][10]

This application note provides a comprehensive, field-proven protocol for the quantitative analysis of Thiorphan in human plasma using a deuterated internal standard, developed and validated in accordance with international regulatory guidelines.[11][12][13]

The Principle of Stable Isotope Dilution Mass Spectrometry (SID-MS)

The foundation of this method is the SID-MS technique, which provides exceptional accuracy and precision.[14][15][16] The process relies on adding a known, fixed quantity of the deuterated internal standard to every sample, calibrator, and quality control (QC) sample at the very beginning of the sample preparation process.

Causality of SID-MS:

-

Correction for Matrix Effects: Both the analyte (Thiorphan) and the IS (Deuterated Thiorphan) experience the same degree of ion suppression or enhancement from endogenous plasma components because their ionization efficiencies are nearly identical.[8]

-

Compensation for Recovery Variance: Any physical loss of sample during the extraction steps (e.g., protein precipitation, evaporation) affects both the analyte and the IS proportionally.

-

Normalization of Instrumental Drift: Minor fluctuations in injection volume or mass spectrometer sensitivity over the course of an analytical run are nullified.

The mass spectrometer differentiates the analyte from the IS by their mass-to-charge (m/z) ratio. Quantification is not based on the absolute signal of the analyte, but on the ratio of the analyte's peak area to the IS's peak area. This ratio remains constant and directly proportional to the analyte's concentration, irrespective of the variables mentioned above.[10][17]

Figure 1: Principle of Stable Isotope Dilution Workflow. The ratio of analyte to internal standard is locked in at the start, ensuring analytical variability is normalized.

Materials and Methods

Reagents and Chemicals

-

Analytes: Thiorphan reference standard (≥98% purity), Deuterated Thiorphan (e.g., Thiorphan-d7, isotopic purity ≥98%)

-

Solvents: LC-MS grade Methanol, Acetonitrile, and Water

-

Mobile Phase Additives: Formic Acid (≥99%)

-

Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant), sourced from an accredited biobank.

Instrumentation

-

LC System: UHPLC system (e.g., Shimadzu Nexera, Waters ACQUITY) capable of delivering reproducible gradients at high pressures.

-

Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S, Agilent 6495C) equipped with an Electrospray Ionization (ESI) source.

-

Data System: Instrument-specific software for data acquisition and processing (e.g., Analyst®, MassLynx®).

Preparation of Standard and QC Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Thiorphan and Thiorphan-d7 standards in methanol to prepare individual stock solutions. Store at -20°C.

-

Working Solutions: Prepare intermediate and working solutions for calibration curve (CC) standards and quality control (QC) samples by serially diluting the stock solutions with 50:50 (v/v) methanol:water.

-

Internal Standard (IS) Working Solution (50 ng/mL): Dilute the Thiorphan-d7 stock solution in methanol. This concentration is chosen to provide a robust signal without saturating the detector.

-

Calibration Curve (CC) and Quality Control (QC) Samples: Prepare CC standards and QC samples by spiking appropriate amounts of the Thiorphan working solutions into drug-free human plasma. A typical calibration range is 1-200 ng/mL.[1] QC samples should be prepared at four levels:

-

Lower Limit of Quantification (LLOQ)

-

Low QC (LQC, ~3x LLOQ)

-

Medium QC (MQC, ~40-60% of range)

-

High QC (HQC, ~80% of range)

-

Detailed Experimental Protocol

This protocol utilizes a simple and high-throughput protein precipitation (PPT) method for sample cleanup, which is highly effective and reproducible for this application.[1]

Figure 2: Step-by-step experimental workflow for sample preparation.

Sample Preparation: Protein Precipitation

-

Aliquot 50 µL of plasma (CC, QC, or unknown study sample) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the 50 ng/mL Thiorphan-d7 internal standard working solution to each tube.

-

Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to improve protein crashing and analyte stability.

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 150 µL of the clear supernatant into an HPLC vial for analysis.

LC-MS/MS Conditions

The following tables summarize the optimized instrumental parameters for achieving sharp peak shapes and sensitive detection.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Condition |

|---|---|

| Column | Inertsil CN-3 (50 x 2.1 mm, 5 µm)[1] |

| Mobile Phase A | 0.02% Formic Acid in Water[1] |

| Mobile Phase B | Methanol[1] |

| Flow Rate | 0.4 mL/min |

| Gradient | Isocratic: 30% A, 70% B[1] |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

| Run Time | < 2 minutes |

Table 2: Mass Spectrometry (MS/MS) Parameters

| Parameter | Thiorphan | Thiorphan-d7 |

|---|---|---|

| Ionization Mode | ESI Positive | ESI Positive |

| Precursor Ion (Q1, m/z) | 254.3 | 261.3 |

| Product Ion (Q3, m/z) | 109.1 | 109.1 |

| Dwell Time | 100 ms | 100 ms |

| Collision Energy (CE) | Optimized for max signal | Optimized for max signal |

| Declustering Potential (DP) | Optimized for max signal | Optimized for max signal |

Note: m/z values are representative and should be optimized on the specific instrument used. The d7-variant is specified to ensure a significant mass shift from the analyte, preventing isotopic crosstalk.

Method Validation Protocol

A self-validating system is one where the protocols are designed to meet stringent, pre-defined acceptance criteria based on international standards. This method must be validated according to the latest guidelines from the FDA (ICH M10) and EMA.[11][13]

Table 3: Summary of Validation Parameters and Acceptance Criteria

| Parameter | Purpose | Acceptance Criteria |

|---|---|---|

| Selectivity | Ensure no interference from endogenous matrix components. | Response in blank plasma should be <20% of LLOQ response. |

| Linearity & Range | Establish the relationship between concentration and response. | ≥6 non-zero standards; correlation coefficient (r²) ≥ 0.99. |

| Accuracy | Closeness of measured value to the nominal value. | Mean concentration within ±15% of nominal (±20% for LLOQ). |

| Precision | Repeatability of measurements (intra- & inter-day). | Coefficient of Variation (CV) ≤15% (≤20% for LLOQ). |

| Matrix Effect | Assess ion suppression/enhancement from the matrix. | CV of IS-normalized matrix factor should be ≤15%. |

| Recovery | Efficiency of the extraction procedure. | Should be consistent and reproducible across QC levels. |

| Stability | Analyte stability under various storage and handling conditions. | Mean concentration within ±15% of nominal after storage. |

Example Validation Data

The following tables represent typical data that would be generated during method validation to demonstrate the robustness and reliability of the assay.

Table 4: Example Inter-Day Accuracy and Precision Data (n=3 runs)

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV%) |

|---|---|---|---|---|

| LLOQ | 1.00 | 1.05 | 105.0 | 8.7 |

| LQC | 3.00 | 2.91 | 97.0 | 6.2 |

| MQC | 80.0 | 81.6 | 102.0 | 4.5 |

| HQC | 160.0 | 158.1 | 98.8 | 3.9 |

Table 5: Example Freeze-Thaw Stability Data (3 Cycles)

| QC Level | Nominal Conc. (ng/mL) | Mean Conc. After 3 Cycles (ng/mL) | Stability Accuracy (%) |

|---|---|---|---|

| LQC | 3.00 | 2.95 | 98.3 |

| HQC | 160.0 | 162.2 | 101.4 |

Conclusion

This application note details a rapid, robust, and reliable LC-MS/MS method for the quantification of Thiorphan in human plasma. The strategic use of a deuterated internal standard ensures the highest level of accuracy and precision by correcting for analytical variability, making the method fully compliant with regulatory expectations for bioanalytical studies. The simple protein precipitation protocol allows for high-throughput analysis, which is essential for supporting large-scale clinical trials and bioequivalence studies. This self-validating system provides a trustworthy protocol for any laboratory engaged in the development and analysis of Racecadotril and its active metabolite.

References

- 1. Quantitation of thiorphan in human plasma using LC-MS/MS and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Thiorphan - Wikipedia [en.wikipedia.org]

- 4. A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiorphan and acetorphan inhibit gastric secretion by a central, non-opioid mechanism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of thiorphan, a racecadotril metabolite, in human plasma by LC-MS/MS and its application to a bioequivalence study in Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]

- 13. fda.gov [fda.gov]

- 14. fiveable.me [fiveable.me]

- 15. osti.gov [osti.gov]

- 16. imreblank.ch [imreblank.ch]

- 17. spectroscopyonline.com [spectroscopyonline.com]

Application Note: Robust Sample Preparation Strategies for the Quantitative Analysis of Thiorphan in Plasma

Introduction: The Bioanalytical Challenge of Thiorphan

Thiorphan, the active metabolite of the anti-diarrheal prodrug racecadotril, is the primary mediator of its therapeutic effect.[1][2] Racecadotril is rapidly hydrolyzed in vivo to thiorphan, which then inhibits neutral endopeptidase (NEP), an enzyme responsible for breaking down endogenous enkephalins in the gastrointestinal tract.[2][3] This inhibition enhances the physiological effects of enkephalins, reducing intestinal hypersecretion without impacting motility.[2] Consequently, accurate quantification of thiorphan in plasma is paramount for pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence (BE) studies.

However, the bioanalysis of thiorphan is not without its challenges. The molecule possesses a free thiol (-SH) group, making it highly susceptible to oxidative degradation, primarily forming disulfide dimers.[4][5] This inherent instability necessitates meticulous sample handling and preparation to ensure the integrity of the analyte from collection to analysis. This application note provides a comprehensive guide for researchers, detailing three robust sample preparation methodologies: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). The protocols are designed to be self-validating and are grounded in established bioanalytical principles, explaining the causality behind each experimental step to ensure data of the highest quality and integrity.

Physicochemical Properties of Thiorphan

Understanding the physicochemical properties of thiorphan is fundamental to developing an effective sample preparation strategy.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₃S | [6] |

| Molecular Weight | 253.32 g/mol | [6] |

| Structure | N-(2-(mercaptomethyl)-1-oxo-3-phenylpropyl)-glycine | [7] |

| Solubility | Soluble in Ethanol, Methanol, DMSO.[7] Limited solubility in PBS (pH 7.2).[7] |

Thiorphan's structure includes a carboxylic acid group, making it an acidic analyte. This property is crucial for optimizing extraction conditions, particularly for LLE and SPE.

Pre-Analytical Considerations: Ensuring Analyte Stability

The stability of thiorphan is the most critical pre-analytical factor. The thiol group can readily oxidize, leading to an underestimation of the true concentration.

-

Sample Collection and Handling: Blood samples should be collected in tubes containing an appropriate anticoagulant (e.g., EDTA, Heparin) and placed on ice immediately. Plasma should be separated by centrifugation at 4°C as soon as possible.

-

Storage: Thiorphan in plasma is unstable at room temperature.[4][5] Long-term storage of plasma samples must be at -20°C or lower, where thiorphan has been shown to be stable for at least two months.[5] Freeze-thaw cycles should be minimized.

-

Solvent Preparation: To mitigate oxidation during sample processing, it is recommended that aqueous solvents and reconstitution solutions be purged with nitrogen before use to remove dissolved oxygen.[5]

Core Sample Preparation Methodologies

The choice of sample preparation method depends on the desired balance between throughput, selectivity, recovery, and the analytical endpoint (e.g., LC-MS/MS vs. HPLC-UV). For robust quantification, especially with LC-MS/MS, the use of a stable isotope-labeled internal standard (SIL-IS) like Thiorphan-d7 is considered the gold standard to compensate for matrix effects and procedural variability.[2][8]

Method 1: Protein Precipitation (PPT)

Protein precipitation is the simplest, fastest, and most common method for preparing plasma samples for LC-MS/MS analysis. It involves adding a water-miscible organic solvent to the plasma, which reduces the dielectric constant of the solution, causing proteins to denature and precipitate.

Causality: Solvents like acetonitrile (ACN) or methanol (MeOH) disrupt the hydration shell around proteins, leading to their aggregation and removal from the solution, while the smaller analyte, thiorphan, remains in the supernatant. This method is valued in high-throughput environments for its speed and minimal method development.[9]

-

Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

-

Pipette 100 µL of plasma into the appropriate tube.

-

Add 10 µL of the internal standard (IS) working solution (e.g., Thiorphan-d7 in methanol) to each tube.

-

To precipitate the proteins, add 300 µL of ice-cold acetonitrile or methanol (a 3:1 solvent-to-plasma ratio is common).[9][10]

-

Vortex vigorously for 30-60 seconds to ensure complete protein denaturation.

-

Centrifuge at ≥14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.

-

The sample is now ready for direct injection or can be evaporated and reconstituted in the mobile phase if concentration is needed.

Advantages:

-

High-throughput and easily automated.[9]

-

Simple, fast, and requires minimal solvent.

-

Generic and applicable to a wide range of compounds.

Disadvantages:

-

Less clean extract compared to SPE or LLE.

-

Potential for significant matrix effects (ion suppression/enhancement) in LC-MS/MS.

-

Analyte is diluted, which may be an issue for achieving a low limit of quantification (LLOQ).

Method 2: Solid-Phase Extraction (SPE)

SPE is a chromatographic technique used to separate components of a mixture, providing a much cleaner sample extract than PPT.[11] For an acidic compound like thiorphan, a reversed-phase polymer-based sorbent like Oasis HLB (Hydrophilic-Lipophilic Balanced) is highly effective.[4][12]

Causality: The SPE process involves four steps: conditioning, loading, washing, and eluting. The sorbent is first conditioned to activate it. The plasma sample, typically pre-treated (e.g., acidified to neutralize thiorphan), is loaded onto the sorbent where thiorphan is retained via non-polar interactions.[13] A wash step removes polar interferences (salts, proteins), and finally, a strong organic solvent is used to elute the analyte of interest, resulting in a concentrated and purified sample.

-

Sample Pre-treatment: In a microcentrifuge tube, mix 200 µL of plasma with 10 µL of IS working solution. Add 200 µL of 2% phosphoric acid to acidify the sample and disrupt protein binding.[14] Vortex for 20 seconds.

-

SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry.

-

Sample Loading: Load the entire pre-treated sample onto the conditioned cartridge. Apply gentle vacuum or positive pressure to pass the sample through the sorbent at a slow, steady rate (approx. 1 mL/min).

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

-

Elution: Elute thiorphan and the IS from the cartridge using 1 mL of methanol into a clean collection tube.

-

Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 70:30 Methanol:0.02% Formic Acid).[1]

-

The sample is now ready for LC-MS/MS analysis.

Advantages:

-

Provides a very clean extract, minimizing matrix effects.[11]

-

High analyte recovery and concentration factor.

-

High selectivity can be achieved by tuning sorbent chemistry and solvents.

Disadvantages:

-

More time-consuming and expensive than PPT.

-

Requires more extensive method development.

-

Can be more difficult to automate than PPT.

Method 3: Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase (plasma) and an organic solvent.[15] The pH of the aqueous phase is critical for extracting acidic or basic compounds.

Causality: For an acidic analyte like thiorphan, the pH of the plasma sample is adjusted to be well below its pKa. This protonates the carboxylic acid group, making the molecule neutral and more soluble in a non-polar organic solvent (e.g., methyl tert-butyl ether, diethyl ether).[16] The analyte partitions into the organic phase, leaving polar interferences and proteins behind in the aqueous phase.

-

Pipette 200 µL of plasma into a glass test tube.

-

Add 10 µL of IS working solution.

-

pH Adjustment: Add 50 µL of 1M HCl or 2% phosphoric acid to acidify the plasma.

-

Extraction: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).[17]

-

Vortex or mechanically shake for 5-10 minutes to ensure thorough mixing and partitioning.

-

Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube, being careful not to aspirate any of the aqueous layer.

-

Dry-down and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

-

The sample is now ready for LC-MS/MS analysis.

Advantages:

-

Can produce very clean extracts with low matrix effects.

-

Relatively inexpensive materials.

-

High recovery can be achieved with optimization.[16]

Disadvantages:

-

Often requires larger volumes of organic solvents.

-

Can be labor-intensive and difficult to automate in a 96-well format.

-

Emulsion formation can be a problem, complicating phase separation.